molecular formula C19H18ClF3O5 B1463445 (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate CAS No. 1253202-35-5

(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate

Cat. No. B1463445
CAS RN: 1253202-35-5
M. Wt: 418.8 g/mol
InChI Key: MZTNEJYTZOHGNF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzoic acid, specifically 4-methoxybenzoate . It has a trifluoromethoxy group attached to a benzyl group, which is then connected to a 3-chloro-2-propyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups . The trifluoromethoxy group would add electron-withdrawing character, potentially affecting the reactivity of the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions . The trifluoromethoxy group might also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Chemical Characterization

Research often focuses on the synthesis and characterization of novel compounds with specific functional groups or structural features. For example, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through steps including substitution, nitration, reduction, cyclization, and chlorination demonstrates a complex synthetic pathway that could be relevant for similar compounds (Wang et al., 2015).

Pharmaceutical Research

While direct application in drug research is excluded per the request, it's worth noting that structurally similar compounds are often explored for their potential pharmaceutical properties. This could involve investigating interactions with biological molecules, studying pharmacokinetics, or exploring the compound as a potential lead for drug development.

Material Science

Compounds with specific structural features, such as those found in "(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate," may have applications in materials science. This includes the development of novel polymers, coatings, or other materials that require specific chemical functionalities for desired physical or chemical properties.

Photocatalysis and Photopolymerization

The use of certain chemical moieties within a compound can facilitate its application in photocatalytic processes or photopolymerization. Compounds containing methoxy, chloro, or trifluoromethoxy groups may be investigated for their ability to act as photoinitiators or components in light-activated processes (Zhang et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific context. If it’s intended for use in a biological context, it could potentially interact with biological molecules in a variety of ways, depending on its structure and properties .

properties

IUPAC Name

[(2R)-3-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3O5/c1-25-15-8-4-14(5-9-15)18(24)27-12-17(10-20)26-11-13-2-6-16(7-3-13)28-19(21,22)23/h2-9,17H,10-12H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTNEJYTZOHGNF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(CCl)OCC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC[C@H](CCl)OCC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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